Comprehensive Characterization of Ethyl 4-ethoxy-8-methoxy-2-naphthoate: Molecular Dynamics and Synthetic Utility
Comprehensive Characterization of Ethyl 4-ethoxy-8-methoxy-2-naphthoate: Molecular Dynamics and Synthetic Utility
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide
Executive Summary
Ethyl 4-ethoxy-8-methoxy-2-naphthoate (CAS: 1360914-57-3) is a highly functionalized naphthalene derivative that serves as a critical synthetic intermediate in modern medicinal chemistry[1]. With a molecular formula of C₁₆H₁₈O₄ and a molecular weight of 274.31 g/mol , this compound is predominantly utilized in the synthesis of spirocyclic amines[1]. These downstream products function as selective antagonists of the somatostatin subtype receptor 5 (SSTR5), representing a promising therapeutic avenue for Type 2 diabetes, insulin resistance, and metabolic syndrome[2].
This technical guide provides an in-depth analysis of the compound’s physicochemical properties, pharmacological relevance, and the self-validating analytical and synthetic protocols required for its handling and structural verification.
Part 1: Molecular Architecture & Physicochemical Properties
The structural framework of Ethyl 4-ethoxy-8-methoxy-2-naphthoate is built upon a naphthalene core (C₁₀H₈), which undergoes tri-substitution to achieve its final molecular architecture:
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C2 Position: Functionalized with an ethyl ester group (–COOCH₂CH₃), adding C₃H₅O₂.
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C4 Position: Substituted with an ethoxy group (–OCH₂CH₃), adding C₂H₅O.
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C8 Position: Substituted with a methoxy group (–OCH₃), adding CH₃O.
By aggregating the carbon, hydrogen, and oxygen atoms across the core and its substituents (accounting for the displacement of three core protons), the exact molecular formula is derived as C₁₆H₁₈O₄ [1].
Quantitative Data Summary
The following table summarizes the key physicochemical parameters critical for chromatographic method development and synthetic planning.
| Property | Value | Analytical Significance |
| Chemical Name | Ethyl 4-ethoxy-8-methoxy-2-naphthoate | Nomenclature standard |
| CAS Registry Number | 1360914-57-3 | Database indexing[1] |
| Molecular Formula | C₁₆H₁₈O₄ | Stoichiometric calculations[1] |
| Molecular Weight | 274.31 g/mol | Mass quantification[1] |
| Monoisotopic Mass | 274.1205 Da | High-Resolution Mass Spec (HRMS) targeting |
| Hydrogen Bond Donors | 0 | Indicates high lipophilicity |
| Hydrogen Bond Acceptors | 4 | Predicts interaction with polar stationary phases |
| Rotatable Bonds | 5 | Influences molecular conformation and binding |
Part 2: Pharmacological Relevance (SSTR5 Antagonism)
While Ethyl 4-ethoxy-8-methoxy-2-naphthoate is not an Active Pharmaceutical Ingredient (API) itself, it is a vital building block. Following ester hydrolysis, the resulting naphthoic acid is coupled with spirocyclic amines to generate potent SSTR5 antagonists, as detailed in [2].
SSTR5 is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells. Activation of SSTR5 by endogenous somatostatin couples to inhibitory G-proteins (Gᵢ), which suppresses adenylate cyclase activity, lowers cyclic AMP (cAMP) levels, and ultimately inhibits insulin secretion. Antagonizing this receptor relieves this suppression, thereby enhancing glucose-dependent insulin secretion—a critical mechanism for managing Type 2 diabetes[2].
Fig 1: Mechanism of SSTR5 antagonists restoring cAMP levels and enhancing insulin secretion.
Part 3: Analytical Validation Protocols
To ensure the structural integrity of Ethyl 4-ethoxy-8-methoxy-2-naphthoate before downstream synthesis, rigorous analytical validation is required. The following protocols establish a self-validating system combining chromatography and spectroscopy.
Fig 2: Integrated analytical workflow for the structural verification of the naphthoate derivative.
Protocol 1: UHPLC-ESI-HRMS for Molecular Weight Confirmation
This method verifies the exact mass and isotopic distribution of the compound.
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade acetonitrile.
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Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
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Causality: Formic acid acts as a crucial proton donor. Because the compound contains four oxygen atoms (hydrogen bond acceptors), it readily accepts protons in the, facilitating the formation of robust [M+H]⁺ ions.
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Mass Spectrometry: Operate the High-Resolution Mass Spectrometer in positive ion mode (ESI+). Extract the chromatogram for the theoretical exact mass of the protonated adduct (m/z 275.1278).
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Self-Validating Checkpoint: Calculate the mass error, which must be < 5 ppm. Furthermore, analyze the isotopic pattern. The presence of an M+1 peak at approximately 17.6% relative intensity to the monoisotopic peak confirms the presence of exactly 16 carbon atoms (16 × 1.1% natural ¹³C abundance), validating the C₁₆H₁₈O₄ formula.
Part 4: Synthetic Utility & Experimental Methodology
To utilize Ethyl 4-ethoxy-8-methoxy-2-naphthoate in the synthesis of SSTR5 antagonists, the ethyl ester must first be converted into a reactive free carboxylic acid via saponification.
Protocol 2: Saponification (Ester Hydrolysis)
This protocol details the base-catalyzed hydrolysis of the ethyl ester to yield 4-ethoxy-8-methoxy-2-naphthoic acid.
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Reagent Preparation: Dissolve Ethyl 4-ethoxy-8-methoxy-2-naphthoate (1.0 equivalent) in a 3:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH).
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Causality: The mixed solvent system is critical. THF solubilizes the highly lipophilic naphthoate core, while MeOH ensures the aqueous base remains miscible. This homogeneity maximizes collision frequency and accelerates reaction kinetics.
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Base Addition: Add 2.0 M aqueous Lithium Hydroxide (LiOH) (3.0 equivalents) dropwise at room temperature.
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Reaction Monitoring: Stir the mixture for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent until the higher-Rf starting material is completely consumed.
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Workup & Isolation: Concentrate the mixture under reduced pressure to remove organic solvents. Dilute the aqueous residue with water and acidify to pH 2 using 1.0 M HCl. This neutralizes the carboxylate salt, precipitating the free naphthoic acid. Filter the precipitate, wash with cold water, and dry under high vacuum.
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Self-Validating Checkpoint: Perform ¹H NMR (in CDCl₃ or DMSO-d₆) on the isolated product. The complete disappearance of the characteristic ethyl ester signals—a quartet at ~4.3 ppm (–OCH₂–) and a triplet at ~1.4 ppm (–CH₃)—confirms quantitative hydrolysis without the need for further purification.
References
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Title: ethyl 4-ethoxy-8-methoxynaphthalene-2-carboxylate - CAS 1360914-57-3 | Source: Molaid Chemical Database | URL: [Link]
- Title: Spiroxazolidinone compounds (US20130131042A1)
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Title: Electrospray Ionization | Source: IUPAC Compendium of Chemical Terminology (Gold Book) | URL: [Link]
